Lipophilicity (LogP) Comparison: 2-Fluoro-9H-xanthene Occupies a Unique Intermediate Position Between Parent Xanthene and 2-Chloro Analog
The calculated partition coefficient (LogP) places 2-fluoro-9H-xanthene (LogP = 3.52) at an intermediate lipophilicity between the less lipophilic parent 9H-xanthene (LogP = 3.38) and the more lipophilic 2-chloro-9H-xanthene (LogP = 4.04), representing a ΔLogP of +0.14 vs. parent and −0.52 vs. 2-chloro analog . This quantitative difference indicates that fluorine substitution at the 2-position increases lipophilicity only modestly relative to the parent hydrocarbon—consistent with the well-known capacity of aromatic fluorine to simultaneously withdraw electron density inductively while donating π-electron density through resonance, thereby moderating the net hydrophobic effect—whereas chlorine, being larger and more polarizable, drives a substantially greater increase in LogP [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.52 (2-Fluoro-9H-xanthene) |
| Comparator Or Baseline | 9H-Xanthene: LogP = 3.38; 2-Chloro-9H-xanthene: LogP = 4.04 |
| Quantified Difference | ΔLogP vs. 9H-xanthene: +0.14; ΔLogP vs. 2-chloro-9H-xanthene: −0.52 |
| Conditions | Predicted LogP values from XlogP3/ACD algorithms as reported by Chemsrc, Molbase, and Basechem databases. |
Why This Matters
For medicinal chemists optimizing lead compounds, a ΔLogP of +0.14 vs. parent xanthene may improve membrane permeability without incurring the excessive lipophilicity (and associated solubility and metabolic liabilities) of the 2-chloro analog; this balanced profile can translate into superior ADME properties and reduced attrition in later-stage development.
- [1] Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 1937, 59, 96–103. (Foundational reference for electronic effects of substituents including halogens.) View Source
